molecular formula C10H6N2O5 B1670840 4-Hydroxy-8-nitroquinoline-3-carboxylic acid CAS No. 35973-25-2

4-Hydroxy-8-nitroquinoline-3-carboxylic acid

Cat. No. B1670840
CAS RN: 35973-25-2
M. Wt: 234.16 g/mol
InChI Key: BMIZBCVEHSUUNO-UHFFFAOYSA-N
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Description

4-Hydroxy-8-nitroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6N2O5 . It has an average mass of 234.165 Da and a monoisotopic mass of 234.027664 Da .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a nitro group (-NO2) attached at the 8th position, a carboxylic acid group (-COOH) at the 3rd position, and a hydroxy group (-OH) at the 4th position .


Physical And Chemical Properties Analysis

4-Hydroxy-8-nitroquinoline-3-carboxylic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Photolabile Protecting Group in Carboxylic Acids

4-Hydroxy-8-nitroquinoline-3-carboxylic acid derivatives have been explored as photolabile protecting groups for carboxylic acids. For instance, the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative, showed greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis compared to other esters, making it useful for caging biological messengers (Fedoryak & Dore, 2002).

Antibacterial Properties

Research has been conducted on 8-nitrofluoroquinolone models, which are derivatives of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid, to investigate their antibacterial properties. These compounds exhibited promising activity against gram-positive and gram-negative strains, especially against S. aureus (Al-Hiari et al., 2007).

Synthesis Optimization

The synthesis of 8-nitroquinoline-2-carboxylic acid, a related compound, has been optimized for high yield, demonstrating the potential of these compounds for further scientific applications (Gadomsky & Yakuschenko, 2016).

Cancer Research

In the context of cancer research, derivatives of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid have been studied for their potential in forming DNA adducts and eliciting carcinogenicity, specifically through the generation of reactive oxygen species and oxidative DNA damage (Arima et al., 2006).

Photochemistry Studies

Studies in photochemistry have investigated compounds like 8-hydroxy-5-nitroquinoline, a related compound, for its antimicrobial, anti-inflammatory, and anticancer properties, aswell as its photosensitivity. The research focused on its photoreaction in acetonitrile using transient absorption and time-resolved resonance Raman spectroscopies, providing insights into the photophysics of hydroxyl-quinolines (Wang et al., 2022).

Solid-Phase Synthesis

The compound has also been used in the efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones, demonstrating its role in the development of new synthetic methodologies and potential pharmacological applications (Křupková et al., 2009).

Spectroscopic and Theoretical Studies

A comparative theoretical and spectroscopic study on ethyl 4-oxoquinoline-3-carboxylate derivatives, including nitro-substituted variants, has been conducted. This work helps in understanding the structure and properties of these compounds, contributing to the development of drugs with biological activities (Rimarčík et al., 2011).

Anticancer Activity Research

Investigations into oxazolo and oxazinoquinolinone derivatives, synthesized through the reduction of 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one, have shown significant anticancer activity against specific cell lines. This highlights the therapeutic potential of these compounds in cancer treatment (Talaat et al., 2022).

properties

IUPAC Name

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIZBCVEHSUUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189521
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-nitroquinoline-3-carboxylic acid

CAS RN

35973-25-2
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Liu, M Zhou, Z Li, H Li, P Polaczek, H Dai, Q Wu… - …, 2016 - thelancet.com
… Using a virtual high throughput screen, we identify 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) as an effective and selective inhibitor of DNA2. Mutagenesis and biochemical …
Number of citations: 70 www.thelancet.com
S Moshawih, HP Goh, N Kifli… - Journal of …, 2023 - Taylor & Francis
… PDB ID 6W7K and 6MJ5 in Supplementary File (Table S4) (4-[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]benzene-1,2-dicarboxylic acid and 4-hydroxy-8-nitroquinoline-3-carboxylic acid…
Number of citations: 5 www.tandfonline.com
CK Jain, S Mukhopadhyay… - Anti-Cancer Agents in …, 2020 - ingentaconnect.com
… Using high throughput assay, Liu et al., identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5) as a potent inhibitor of DNA-2 [134]. The compound was found to alter fork restart in …
Number of citations: 2 www.ingentaconnect.com
H Yan, M Tammaro, S Liao - Genes, 2016 - mdpi.com
… Another example is the small molecule, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, which inhibits DNA2 [92], which is required for the survival of cells treated with etoposide [46]. …
Number of citations: 24 www.mdpi.com
GV Reddy, SR Kanth, D Maitraie, B Narsaiah… - European journal of …, 2009 - Elsevier
… Methyl amine (140 ml, 40%) was slowly added to 7-chloro-6-fluoro-4-hydroxy-8-nitroquinoline-3-carboxylic acid ethyl ester 3 (10 g, 31 mmol) and kept stirring for 24 h at 30 C. The …
Number of citations: 55 www.sciencedirect.com
L Zheng, Y Meng, JL Campbell… - Nucleic acids research, 2020 - academic.oup.com
DNA2 nuclease/helicase is a structure-specific nuclease, 5′-to-3′ helicase, and DNA-dependent ATPase. It is involved in multiple DNA metabolic pathways, including Okazaki …
Number of citations: 74 academic.oup.com
E Pawłowska, J Szczepanska, J Blasiak - International journal of …, 2017 - mdpi.com
… Using a high throughput screen, they identified a selective and effective inhibitor of DNA2—4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5), which restored CPT sensitivity in DNA2 …
Number of citations: 29 www.mdpi.com
A Sisáková - 2017 - is.muni.cz
… In accordance, in recent study effective small molecule DNA2 inhibitor (4-hydroxy-8nitroquinoline-3-carboxylic acid (C5)) was identified, and is able to sensitize cancer cells to ionizing …
Number of citations: 0 is.muni.cz
JJR Hudson, U Rass - International Journal of Molecular Sciences, 2021 - mdpi.com
… Inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) was demonstrated to interfere with DNA2′s ability to bind DNA, thus impacting both the helicase and nuclease activity of …
Number of citations: 7 www.mdpi.com
DML Krejčí - 2017 - is.muni.cz
… In accordance, in recent study effective small molecule DNA2 inhibitor (4-hydroxy-8nitroquinoline-3-carboxylic acid (C5)) was identified, and is able to sensitize cancer cells to ionizing …
Number of citations: 2 is.muni.cz

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